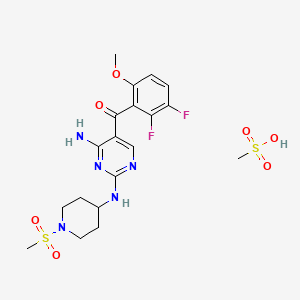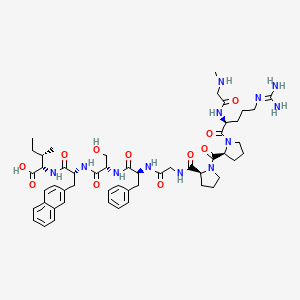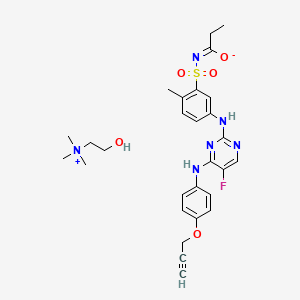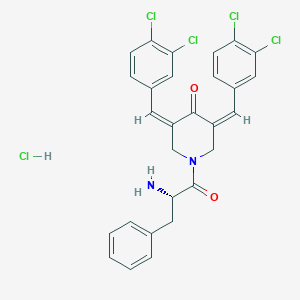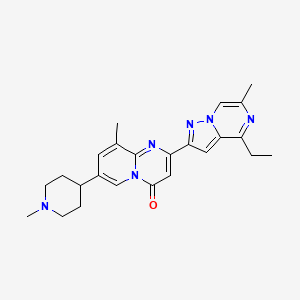
RG7800
Vue d'ensemble
Description
RG7800 est un composé de petite molécule qui a été étudié pour son potentiel dans le traitement de l'amyotrophie spinale, une maladie génétique causée par la mutation ou la délétion du gène de survie du neurone moteur 1. Ce composé fonctionne comme un modificateur d'épissage pour le gène de survie du neurone moteur 2, ce qui peut conduire à des niveaux accrus de protéines de survie du neurone moteur dans le système nerveux, les muscles et d'autres tissus .
Mécanisme D'action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
RG7800 works by modulating the alternative splicing of the SMN2 gene to increase the levels of functional SMN protein . It interacts with the RNA components of the spliceosome, the complex responsible for removing introns from pre-mRNA . By promoting the inclusion of exon 7 in SMN2 mRNA, this compound generates full-length mRNA .
Cellular Effects
This compound has been shown to increase SMN protein levels in the nervous system, muscles, and other tissues . This is achieved by modifying the splicing of the SMN2 gene to stimulate the production of full-length SMN mRNA . The increase in SMN protein levels can have a significant impact on cell function, particularly in cells affected by SMA .
Molecular Mechanism
The molecular mechanism of this compound involves the modulation of SMN2 gene splicing. By promoting the inclusion of exon 7 in SMN2 mRNA, this compound increases the production of full-length SMN mRNA . This leads to an increase in the levels of functional SMN protein, which is critical for motor neuron survival .
Temporal Effects in Laboratory Settings
In SMA mouse models, treatment with this compound has shown a clear dose-dependent increase in SMN protein levels . Over time, this leads to a dose-dependent increase in survival, with approximately 80-90% of mice surviving beyond a certain point when the study is terminated .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated a favorable drug metabolism and pharmacokinetic profile with good oral bioavailability . The effects of this compound vary with different dosages, with a clear dose-dependent increase in SMN protein levels observed .
Metabolic Pathways
The metabolic pathways of this compound involve its role as a splicing modifier of the SMN2 gene . It interacts with the RNA components of the spliceosome to modulate the alternative splicing of SMN2, leading to an increase in the production of full-length SMN mRNA .
Transport and Distribution
This compound is an orally available small molecule, allowing it to be easily transported and distributed within cells and tissues . Its ability to increase SMN protein levels in various tissues suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role as a splicing modifier of the SMN2 gene, it is likely that it localizes to the nucleus where splicing occurs
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du RG7800 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. il est connu que le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Cela comprendrait l'augmentation des réactions, l'optimisation des conditions de réaction et la garantie que le produit final réponde à des normes de contrôle de qualité strictes. Les méthodes exactes utilisées dans la production industrielle sont exclusives et non disponibles au public .
Analyse Des Réactions Chimiques
Types de réactions
RG7800 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans le composé par un autre.
Réactifs et conditions courants
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Agents substituants : tels que les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'oxydes, tandis que la réduction peut conduire à la formation de dérivés réduits .
Applications de la recherche scientifique
Chimie : En tant que modificateur d'épissage, this compound a été utilisé dans des études pour comprendre les mécanismes de l'épissage des gènes et sa régulation.
Biologie : this compound a été utilisé dans la recherche pour étudier les effets des niveaux accrus de protéines de survie des neurones moteurs sur les fonctions cellulaires et la survie.
Médecine : this compound a été étudié comme agent thérapeutique potentiel pour l'amyotrophie spinale, des études montrant sa capacité à augmenter les niveaux de protéines de survie des neurones moteurs dans le système nerveux, les muscles et d'autres tissus.
Mécanisme d'action
This compound fonctionne comme un modificateur d'épissage pour le gène de survie du neurone moteur 2. Il favorise l'inclusion de l'exon 7 dans l'ARN messager, conduisant à la production d'ARN messager complet et à des niveaux accrus de protéines de survie du neurone moteur. Cette protéine est essentielle à la survie et au fonctionnement des neurones moteurs, et son augmentation peut aider à atténuer les effets de l'amyotrophie spinale .
Applications De Recherche Scientifique
Chemistry: As a splicing modifier, RG7800 has been used in studies to understand the mechanisms of gene splicing and its regulation.
Biology: this compound has been used in research to study the effects of increased survival of motor neuron protein levels on cellular functions and survival.
Medicine: this compound has been investigated as a potential therapeutic agent for spinal muscular atrophy, with studies showing its ability to increase survival of motor neuron protein levels in the nervous system, muscles, and other tissues.
Comparaison Avec Des Composés Similaires
Composés similaires
RG7916 : Un autre modificateur d'épissage pour le gène de survie du neurone moteur 2, actuellement en développement clinique.
Risdiplam : Un modificateur d'épissage sélectif du gène de survie du neurone moteur 2 qui a montré un potentiel prometteur dans les essais cliniques
Unicité du RG7800
This compound est unique dans sa capacité à augmenter les niveaux de protéines de survie des neurones moteurs par la modification de l'épissage des gènes. Bien que des composés similaires comme RG7916 et le risdiplam ciblent également la même voie, this compound a montré des profils pharmacocinétiques et pharmacodynamiques distincts dans les études précliniques et cliniques .
Propriétés
IUPAC Name |
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17/h10-14,17H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRQCMDLBNZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for RG7800 in treating Spinal Muscular Atrophy (SMA)?
A1: this compound (2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) acts as a small molecule modifier of survival motor neuron 2 (SMN2) pre-mRNA splicing. [] SMA is caused by mutations or deletions in the SMN1 gene, leading to a deficiency of the survival motor neuron (SMN) protein. SMN2, a paralogous gene, can partially compensate for SMN1 loss, but its primary mRNA transcript often undergoes alternative splicing, excluding exon 7 and resulting in a truncated, less stable SMN protein. This compound promotes the inclusion of exon 7 in the SMN2 mRNA, increasing the production of full-length, functional SMN protein. [] This increase in functional SMN protein has the potential to improve motor neuron function and survival in SMA patients. [, ]
Q2: What is the safety profile of this compound in patients with SMA?
A2: Safety data on this compound comes from clinical trials like JEWELFISH (NCT03032172) which included patients previously treated with other SMA therapies. [, ] While the studies have not reported drug-related safety findings leading to withdrawal, complete safety profiles are still under investigation. [, ] Further research is ongoing to thoroughly understand the long-term safety and potential adverse effects of this compound.
Q3: Are there any biomarkers being explored to monitor this compound treatment response?
A4: While the increase in full-length SMN protein serves as a direct pharmacodynamic marker of this compound activity, [, , ] researchers are actively investigating additional biomarkers to predict treatment efficacy, monitor response, and identify potential adverse effects. This may involve assessing motor neuron health, muscle function, and other downstream effects of increased SMN protein levels.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


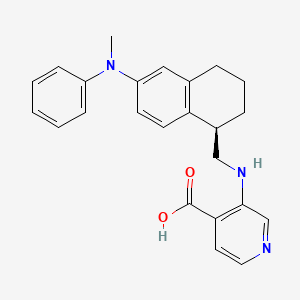

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)
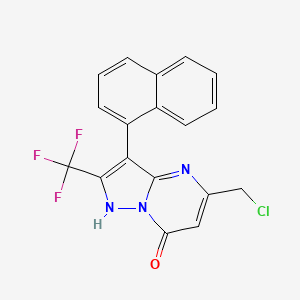
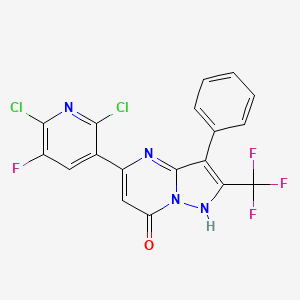
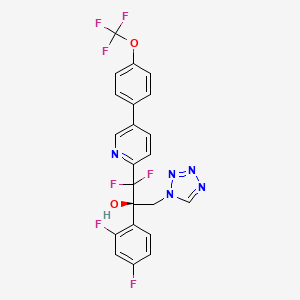

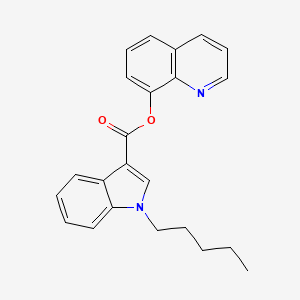
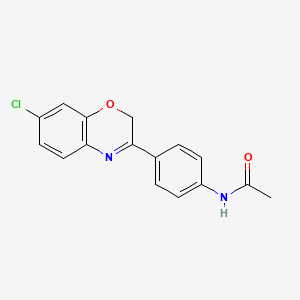
![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)
